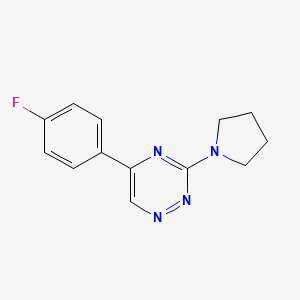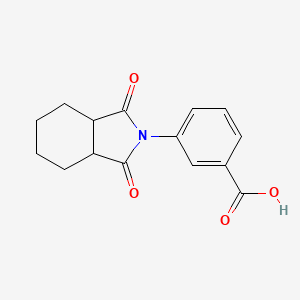
1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione, also known as BCPAO, is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic applications. BCPAO is a pyrrolidine derivative that has been shown to exhibit anti-inflammatory and analgesic properties. In
科学的研究の応用
1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been its anti-inflammatory properties. Studies have shown that 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione can inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the inflammation response. This makes 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of research has been the analgesic properties of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione. Studies have shown that 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione can reduce pain by inhibiting the production of prostaglandins, which are molecules that contribute to the sensation of pain. This makes 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione a potential candidate for the treatment of chronic pain.
作用機序
The mechanism of action of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione involves the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that is responsible for the production of prostaglandins, which are molecules that contribute to inflammation and pain. 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione inhibits the production of prostaglandins by blocking the activity of COX.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione has been shown to have antioxidant properties. Studies have shown that 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione can scavenge free radicals, which are molecules that can damage cells and contribute to the development of diseases such as cancer.
実験室実験の利点と制限
One of the advantages of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione is its relatively simple synthesis method. This makes it an attractive candidate for further research and development. However, one of the limitations of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for research on 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione. One area of research could be the development of novel formulations that improve the solubility and bioavailability of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione. Another area of research could be the investigation of the potential of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione as a treatment for cancer, as its antioxidant properties make it a potential candidate for the prevention and treatment of cancer. Additionally, further research could be conducted on the mechanism of action of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione to better understand its effects on inflammation and pain.
合成法
The synthesis of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione involves the reaction of 4-bromobenzaldehyde with cyclohexylamine and pyrrolidine-2,5-dione. The reaction is carried out under reflux in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified by recrystallization to obtain pure 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione.
特性
IUPAC Name |
1-(4-bromophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h6-9,12,14,18H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWFSIFMPIIIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-chloro-2-methoxyphenyl)sulfonyl]thiomorpholine](/img/structure/B5062791.png)
![4-[benzyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5062802.png)
![2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5062809.png)

![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5062817.png)
![2-(methoxymethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5062832.png)
![17-(4-butoxyphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5062842.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5062849.png)
![4-fluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5062851.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(2,4,5-trimethylphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5062855.png)
![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062876.png)


![methyl 4-[(4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B5062899.png)